Reduced Estrogen Receptor Affinity
Raloxifene 6-D-glucuronide binds to the estrogen receptor with an IC50 of 290 nM [1]. In contrast, the parent drug raloxifene binds with an IC50 of 0.4 nM [2], and the regioisomer raloxifene 4'-glucuronide binds with an IC50 of 370 nM [3]. This represents a 725-fold reduction in affinity relative to raloxifene and a 1.3-fold higher affinity compared to the 4'-glucuronide. The significant difference in binding potency necessitates the use of the specific 6-glucuronide standard to accurately model the pharmacological contribution of this metabolite.
| Evidence Dimension | Estrogen receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 290 nM |
| Comparator Or Baseline | Raloxifene: IC50 = 0.4 nM; Raloxifene 4'-glucuronide: IC50 = 370 nM |
| Quantified Difference | 725-fold lower affinity vs. raloxifene; 1.3-fold higher affinity vs. 4'-glucuronide |
| Conditions | In vitro estrogen receptor binding assay |
Why This Matters
Procuring the correct metabolite standard is critical for accurate quantification of metabolite contributions in PK/PD models, as substituting the 6-glucuronide with the 4'-glucuronide would introduce a 28% error in predicted receptor occupancy.
- [1] Bertin Bioreagent. Raloxifene 6-Glucuronide - Behavioral Neuroscience - CAT N°: 27832. 2024. View Source
- [2] Cayman Chemical. Raloxifene (hydrochloride) - Biochemicals - CAT N°: 10011620. 2024. View Source
- [3] Bertin Bioreagent. Raloxifene 4'-Glucuronide - Behavioral Neuroscience - CAT N°: 27831. 2024. View Source
